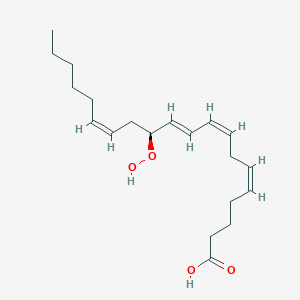

12(s)-Hydroperoxyicosa-5,8,10,14-tetraenoic acid

Description

Structure

3D Structure

Properties

CAS No. |

71774-10-2 |

|---|---|

Molecular Formula |

C20H32O4 |

Molecular Weight |

336.5 g/mol |

IUPAC Name |

(12S)-12-hydroperoxyicosa-5,8,10,14-tetraenoic acid |

InChI |

InChI=1S/C20H32O4/c1-2-3-4-5-10-13-16-19(24-23)17-14-11-8-6-7-9-12-15-18-20(21)22/h7-11,13-14,17,19,23H,2-6,12,15-16,18H2,1H3,(H,21,22)/t19-/m0/s1 |

InChI Key |

ZIOZYRSDNLNNNJ-IBGZPJMESA-N |

Isomeric SMILES |

CCCCCC=CC[C@@H](C=CC=CCC=CCCCC(=O)O)OO |

Canonical SMILES |

CCCCCC=CCC(C=CC=CCC=CCCCC(=O)O)OO |

Appearance |

Assay:≥98%A solution in ethanol |

Other CAS No. |

71774-10-2 |

physical_description |

Liquid |

Synonyms |

12-HPETE 12-HPETE, (E,Z,Z,Z)-isomer 12-HPETE, (S-(E,E,E))-isomer 12-HPETE, (S-(E,Z,Z,Z))-isomer 12-hydroperoxy-5,8,10,14-icosatetraenoic acid 12-L-hydroperoxy-5,8,10,14-eicosatetraenoic acid 12-OOHETE arachidonic acid omega-9 hydroperoxide omega-9 HPAA omega-9-hydroperoxyarachidonic acid |

Origin of Product |

United States |

Biosynthesis and Enzymatic Pathways of 12 S Hpete

Primary Enzymatic Synthesis: 12-Lipoxygenases (ALOX12)

The main enzymatic pathway for 12(S)-HpETE synthesis involves various lipoxygenase (LOX) enzymes. These enzymes catalyze the regio- and stereo-specific incorporation of molecular oxygen into polyunsaturated fatty acids, yielding lipid hydroperoxides. uniprot.org

In humans, arachidonate (B1239269) 12-lipoxygenase (12-LO, 12-LOX, ALOX12, or platelet-type 12-lipoxygenase), encoded by the ALOX12 gene, is a primary enzyme responsible for 12(S)-HpETE production. uniprot.orgwikipedia.orgmdpi.com This enzyme is predominantly expressed in platelets and skin. wikipedia.orgnih.gov Human ALOX12 metabolizes arachidonic acid almost exclusively to 12(S)-hydroperoxy-5Z,8Z,10E,14Z-eicosatetraenoic acid (12(S)-HpETE). uniprot.orgwikipedia.org It exhibits high regio- and stereo-specificity in this conversion. uniprot.orgnih.gov The production of 12(S)-HpETE by ALOX12 is crucial for various biological processes, including platelet activation. uniprot.org

Arachidonate 15-lipoxygenase-1 (15-LO-1, 15-LOX-1, ALOX15) is another enzyme involved in eicosanoid metabolism. While human ALOX15 primarily metabolizes arachidonic acid to 15(S)-HpETE, it also forms 12(S)-HpETE as a minor product. wikipedia.orgnih.govnoropsikiyatriarsivi.com In contrast, the murine ortholog of human ALOX15, known as leukocyte-type 12-lipoxygenase (encoded by the Alox15 gene), predominantly produces 12(S)-HpETE from arachidonic acid, with 15(S)-HpETE being a minor side product. mdpi.comnih.govbiorxiv.org Despite differing product specificities, human ALOX15 and its mouse ortholog share significant amino acid similarity and overlapping biological effects. nih.gov

Beyond ALOX12 and ALOX15, other enzymatic pathways can contribute to 12-HpETE formation. Arachidonate 12-lipoxygenase, 12R type (12RLOX), encoded by the ALOX12B gene, is primarily expressed in the skin and cornea and metabolizes arachidonic acid to 12(R)-HpETE. wikipedia.orgnih.govbio-rad.com Additionally, cytochrome P450 enzymes can convert arachidonic acid into various hydroperoxy, epoxy, and dihydroxy derivatives, including racemic mixtures of 12(S)-HpETE and 12(R)-HpETE. In these mixtures, the R stereoisomer often predominates. wikipedia.org

Table 1: Key Enzymes in 12(S)-HpETE Synthesis and Their Primary Products

| Enzyme Name (Gene) | Primary Tissue Expression (Human) | Main Product from Arachidonic Acid | Minor Product from Arachidonic Acid |

| ALOX12 | Platelets, Skin wikipedia.orgnih.gov | 12(S)-HpETE uniprot.orgwikipedia.org | - |

| ALOX15 | Various tissues wikipedia.org | 15(S)-HpETE wikipedia.org | 12(S)-HpETE wikipedia.orgnih.govnoropsikiyatriarsivi.com |

| ALOX12B | Skin, Cornea wikipedia.org | 12(R)-HpETE wikipedia.orgnih.govbio-rad.com | - |

| Cytochrome P450s | Ubiquitous wikipedia.org | Racemic 12(R/S)-HpETE wikipedia.org | - |

Leukocyte-type 12/15-LOX (ALOX15) and 12(S)-HpETE Formation

Downstream Metabolism of 12(S)-HpETE

Once formed, 12(S)-HpETE is an unstable intermediate that undergoes rapid further metabolism into more stable and biologically active compounds.

A major metabolic fate of 12(S)-HpETE is its rapid reduction to 12(S)-hydroxyeicosatetraenoic acid (12(S)-HETE). This conversion is catalyzed by ubiquitous cellular peroxidases, notably including glutathione (B108866) peroxidases (GPX1, GPX2, and GPX4). wikipedia.orgnih.govbio-rad.comhmdb.canih.govontosight.aireactome.orgnih.govcaymanchem.comresearchgate.netnih.gov This reduction pathway yields a more stable hydroxyl fatty acid. hmdb.ca

12(S)-HpETE can also be enzymatically converted into a class of epoxyalcohol metabolites known as hepoxilins (Hx). wikipedia.orgnih.govcaymanchem.comwikipedia.org This conversion involves an intramolecular rearrangement of 12(S)-HpETE. sci-hub.seresearchgate.net The two main hepoxilins derived from 12(S)-HpETE are Hepoxilin A3 (HxA3) and Hepoxilin B3 (HxB3). wikipedia.orgreactome.org HxA3 features an 8-hydroxyl group and an 11S,12S-epoxy group, while HxB3 has a 10-hydroxyl group and an 11S,12S-epoxy group. wikipedia.orgreactome.orgnih.govnih.gov

Hepoxilins are somewhat unstable and are readily metabolized further. Their epoxy group can undergo hydrolysis, either enzymatically by hepoxilin-specific epoxide hydrolases (HXEH) or non-enzymatically in acidic aqueous solutions, to form their corresponding trihydroxy counterparts, known as trioxilins (TrX). nih.govwikipedia.orgreactome.orgcardiff.ac.uk For instance, HxA3 and HxB3 are rapidly metabolized to Trioxilin A3 (TrXA3) and Trioxilin B3 (TrXB3), respectively. wikipedia.orgsci-hub.seresearchgate.net

Table 2: Downstream Metabolites of 12(S)-HpETE

| Metabolite Class | Examples | Formation Pathway | Enzymes Involved (if applicable) |

| Hydroxy Fatty Acid | 12(S)-HETE | Reduction of hydroperoxide | Glutathione Peroxidases (GPX1, GPX2, GPX4) wikipedia.orgreactome.orgresearchgate.net |

| Hepoxilins | Hepoxilin A3, Hepoxilin B3 | Intramolecular rearrangement sci-hub.seresearchgate.net | ALOX12 (can have hepoxilin synthase activity) reactome.orguniprot.org |

| Trioxilins | Trioxilin A3, Trioxilin B3 | Hydrolysis of hepoxilins nih.govwikipedia.org | Epoxide Hydrolases wikipedia.orgreactome.orgcardiff.ac.uk |

Molecular Mechanisms and Cellular Signaling of 12 S Hpete

Intracellular Signaling Cascades Activated by 12(S)-HpETE

Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway

The Phosphatidylinositol 3-Kinase (PI3K)/Akt pathway is a pivotal intracellular signaling cascade that governs various cellular processes, including cell survival, growth, proliferation, and metabolism. frontiersin.org 12(S)-HETE, a metabolite of 12(S)-HpETE, has been shown to activate this pathway. nih.govnih.govahajournals.org Specifically, studies indicate that 12-HETE can increase the expression of G protein-coupled receptor 31 (GPR31), which subsequently leads to the activation of the downstream PI3K/Akt/NF-κB pathway. nih.gov Furthermore, both 12(S)-HpETE and 12(S)-HETE have been implicated in inducing insulin (B600854) resistance, as evidenced by a reduction in insulin-mediated activation of key insulin-signaling proteins such as Akt and insulin receptor substrate-1 (IRS-1). nih.gov The tumor suppressor protein PTEN, which negatively regulates the PI3K/Akt pathway, can be protected from oxidation induced by 12(S)-HpETE through the action of Peroxiredoxin III (Prx III). bohrium.com Additionally, the activation of Src kinase by 12(S)-HETE also contributes to the subsequent activation of Akt kinase. nih.gov

Src Kinase Activity

12(S)-HETE has been identified as an activator of Src kinase. Research demonstrates that 12(S)-HETE leads to increased levels of phosphorylated Src (phospho-Src) in rat vascular smooth muscle cells (RVSMCs). nih.gov This activation of Src kinase by 12(S)-HETE plays a regulatory role in inflammatory gene expression and cell migration within VSMCs. nih.gov Moreover, Src kinase activation, mediated by 12(S)-HETE, is involved in the subsequent activation of Focal Adhesion Kinase (FAK) and Akt kinase, both of which are critical for gene expression and cell migration. nih.gov While 12(S)-HpETE itself did not increase LRRK2 kinase signal in a specific study, the close metabolic relationship between 12(S)-HpETE and 12(S)-HETE suggests that the effects observed with 12(S)-HETE are relevant to the broader impact of the 12-lipoxygenase pathway. biorxiv.org

NF-κB Pathway Modulation

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of immune and inflammatory responses, and it is associated with the immediate cellular response to injury. nih.gov 12(S)-HpETE, particularly in its lysophospholipid forms (e.g., 2-12(S)-HpETElysophospholipids), has been shown to significantly enhance the phosphorylation of NFκB p65, which is indicative of NFκB activation and its subsequent nuclear translocation. researchgate.net While non-esterified 12(S)-HpETE and 12(S)-HETE are also capable of activating NFκB p65 or IκB phosphorylation, their potency is observed to be less compared to their lysophospholipid counterparts. researchgate.net In prostate cancer cells (PC3), 12(S)-HETE activates the NFκB pathway through its interaction with the GPR31 receptor. wikipedia.org This activation of GPR31 by 12-HETE has also been linked to the activation of the downstream PI3K/Akt/NF-κB pathway. nih.gov

cAMP Response Element-Binding Protein (CREB) Activation

12(S)-HETE is known to activate the cAMP Response Element-Binding protein (CREB). mdpi.comnih.gov This activation involves the stimulation of CREB phosphorylation, its DNA-binding activity, and its transactivation. nih.gov The mechanism underlying this activation is mediated through the Ras-p38 Mitogen-Activated Protein Kinase (MAPK) pathway. nih.gov Furthermore, both 12(S)-HETE and 15(S)-HETE have been shown to promote vascular smooth muscle cell (VSMC) migration, a process that is mediated by CREB-dependent interleukin-6 (IL-6) expression. mdpi.com

Gene Expression and Transcription Factor Modulation by 12(S)-HpETE

Induction of c-fos, c-jun, and AP-1 Activity

12(S)-HpETE plays a direct role in modulating gene expression by inducing the expression of the proto-oncogenes c-Fos and c-Jun. medchemexpress.comcaymanchem.com These proteins are integral components of the Activator Protein 1 (AP-1) transcription factor complex. arvojournals.org The induction of c-Fos and c-Jun by 12(S)-HpETE leads to an increase in AP-1 activity, particularly in vascular smooth muscle cells. medchemexpress.comcaymanchem.com As a key regulator of gene expression, the AP-1 transcription factor, through its c-Fos component, is essential for cell cycle entry and DNA synthesis. arvojournals.org Additionally, hydroperoxyeicosatetraenoic acids (HpETEs), including 12(S)-HpETE, are involved in the oxidative stress-induced activation of AP-1. medchemexpress.comcaymanchem.comcaymanchem.com The induction of c-fos by 12(S)-HETE in lens epithelial cells is dependent on Protein Kinase C (PKC) activity. arvojournals.org

Impact on Interleukin (IL) Expression (e.g., IL-6, IL-12)

12(S)-HpETE significantly influences the expression of key inflammatory interleukins, including IL-6 and IL-12. Studies have demonstrated that both 12(S)-HpETE and 12(S)-HETE can upregulate the expression of these cytokines in various cell types.

In differentiated 3T3-L1 adipocytes, the addition of 12(S)-HpETE and 12(S)-HETE leads to an increase in the expression of inflammatory cytokines such as tumor necrosis factor-α (TNF-α), monocyte chemoattractant protein 1 (MCP-1), interleukin-6 (IL-6), and IL-12p40. For instance, 12(S)-HpETE at 0.1 nmol/L induced a 2–2.5-fold stimulation of IL-6 mRNA expression after 4 hours, and a 3.5-fold increase in IL-12p40 mRNA expression under the same conditions. At the protein level, 12(S)-HETE (10 nmol/L) increased IL-6 and IL-12p40 protein secretion by 2-fold and 1.7-fold, respectively, after 48 hours in 3T3-L1 adipocytes. nih.govresearchgate.net

In J774A.1 cells and primary cultured macrophages, 12(S)-HpETE has been shown to stimulate IL-6 mRNA expression in a dose-dependent manner. Notably, 12(S)-HpETE exhibited a higher potency, stimulating cytokine gene expression at concentrations 100-fold lower than its metabolite, 12(S)-HETE. For example, 1 pmol/L of 12(S)-HpETE increased IL-6 protein secretion from primary cultured macrophages by 3.6-fold over basal levels. oup.comoup.com

The activity of 12-lipoxygenase and its lipid mediators, including 12(S)-HpETE, are implicated upstream of STAT4 signaling and interleukin-12 (B1171171) (IL-12) expression in pancreatic islets. nih.gov Furthermore, 12/15-lipoxygenase (12/15-LO)-deficient macrophages have shown defects in IL-12 production, underscoring the enzyme's role in this pathway. nih.gov The induction of endoplasmic reticulum (ER) stress by tunicamycin (B1663573) also significantly upregulates IL-12p40 expression in adipocytes, and conversely, IL-12 itself can increase ER stress gene expression. nih.govnih.govresearchgate.net

Conversely, in some contexts, such as dendritic cell/CD4+ T cell cocultures, 12(S)-HETE has been shown to suppress the production of Th2 cytokines like IL-5 and IL-13. aai.org

Table 1: Impact of 12(S)-HpETE and 12(S)-HETE on Interleukin Expression

| Cytokine | Compound | Concentration | Cell Type/Context | Effect on mRNA Expression | Effect on Protein Secretion | Reference |

| IL-6 | 12(S)-HpETE | 0.1 nmol/L | 3T3-L1 Adipocytes | 2-2.5-fold increase (4h) | - | nih.gov |

| IL-6 | 12(S)-HpETE | 1 pmol/L | Macrophages | Dose-dependent increase | 3.6-fold increase | oup.comoup.com |

| IL-6 | 12(S)-HETE | 10 nmol/L | 3T3-L1 Adipocytes | 2-2.5-fold increase (4h) | 2-fold increase (48h) | nih.gov |

| IL-6 | 12(S)-HETE | 0.1 nmol/L | Macrophages | Dose-dependent increase | 2.3-fold increase | oup.comoup.com |

| IL-12p40 | 12(S)-HpETE | 0.1 nmol/L | 3T3-L1 Adipocytes | 3.5-fold increase (4h) | - | nih.gov |

| IL-12p40 | 12(S)-HETE | 10 nmol/L | 3T3-L1 Adipocytes | 3.5-fold increase (4h) | 1.7-fold increase (48h) | nih.gov |

Interaction with Other Cellular Components and Processes

12(S)-HpETE engages with a variety of intracellular components and processes, influencing critical cellular functions beyond direct cytokine modulation.

Effects on Ca2+/Calmodulin-Dependent Protein Kinase II Inhibition

12(S)-HpETE acts as a potent inhibitor of Ca2+/calmodulin-dependent protein kinase II (CaM-kinase II). Studies using purified CaM-kinase II from rat brain cortex have shown that 12(S)-HpETE inhibits its activity with an IC50 value of 0.7 µM. This makes 12(S)-HpETE significantly more potent than its precursor, arachidonic acid, which has an IC50 of 24 µM for the same enzyme. nih.govpnas.orgbiocompare.com The inhibitory effect of 12(S)-HpETE is specific to CaM-kinase II, as it does not inhibit CaM-kinase I or III, protein kinase C, or the catalytic subunit of cAMP-dependent protein kinase. nih.govpnas.org This specific inhibition suggests a role for 12(S)-HpETE in modulating synaptic function by influencing CaM-kinase II-dependent protein phosphorylation, potentially impacting neurotransmitter release. nih.govpnas.orgcaymanchem.com

Table 2: Inhibition of CaM-kinase II by 12(S)-HpETE and Related Compounds

| Compound | IC50 (µM) for CaM-kinase II Inhibition | Reference |

| 12(S)-HpETE | 0.7 | nih.govpnas.orgbiocompare.com |

| 12(S)-HETE | 2.0 | pnas.org |

| Arachidonic Acid | 24.0 | nih.govpnas.org |

| 12(R)-HETE | 0.4 | pnas.org |

Influence on Focal Adhesion Kinase (FAK) Phosphorylation

While direct phosphorylation of FAK by 12(S)-HpETE is not explicitly detailed in the provided search results, the compound's metabolite, 12(S)-HETE, has been implicated in processes that involve FAK. Specifically, feedback loops integrating RELA, SOX18, and FAK are reported to mediate the breakdown of the lymphoendothelial barrier, a process triggered by 12(S)-HETE. nih.gov This suggests an indirect influence of 12(S)-HpETE's metabolic pathway on FAK-mediated cellular events, which are crucial for cell adhesion, migration, and proliferation. FAK is a non-receptor tyrosine kinase whose autophosphorylation at Tyr397 is a critical event for downstream signaling, affecting cell motility and adhesion dynamics. mdpi.com

Modulation of Endoplasmic Reticulum (ER) Stress Response

12(S)-HpETE and its metabolite 12(S)-HETE play a role in modulating the endoplasmic reticulum (ER) stress response. In differentiated 3T3-L1 adipocytes, the addition of these lipid products induces the expression and activation of various ER stress markers. These markers include BiP (GRP78), spliced XBP-1, phosphorylated PERK (p-PERK), and phosphorylated IRE1α (p-IRE1α). nih.govnih.govresearchgate.netresearchgate.net Specifically, 12(S)-HpETE was shown to significantly increase phosphorylated PERK (1.6-fold) and ATF6p50 (1.6-fold), and also showed a trend to increase phosphorylated eIF2α (1.7-fold). nih.govresearchgate.net

Furthermore, the 12/15-LOX pathway is intimately linked to ER stress. For instance, 12/15-LO-deficient adipocytes exhibit significantly decreased tunicamycin-induced ER stress, indicating that 12/15-LO activity contributes to this cellular stress. nih.govresearchgate.net This connection extends to various tissues, as 12/15-LO activity has been shown to participate in ER stress in adipocytes, pancreatic islets, and liver, particularly in the context of obesity. nih.govresearchgate.net ER stress, in turn, can lead to insulin resistance, and 12(S)-HETE has been shown to impair insulin signaling by decreasing IRS-1 and Akt phosphorylation. nih.gov

Table 3: ER Stress Markers Induced by 12(S)-HpETE and 12(S)-HETE

| ER Stress Marker | Effect of 12(S)-HpETE (1 nM, 24h) in 3T3-L1 Adipocytes (mRNA/Protein) | Effect of 12(S)-HETE (10 nM, 24h) in 3T3-L1 Adipocytes (mRNA/Protein) | Reference |

| BiP (GRP78) | Induced expression and activation | Induced expression and activation | nih.govresearchgate.netresearchgate.net |

| XBP-1 (spliced) | Induced expression and activation | Induced expression and activation | nih.govresearchgate.netresearchgate.net |

| p-PERK | 1.6-fold increase in phosphorylation | Induced phosphorylation | nih.govresearchgate.net |

| p-IRE1α | Induced phosphorylation | Induced phosphorylation | nih.govresearchgate.net |

| ATF6p50 | 1.6-fold increase | - | nih.govresearchgate.net |

| p-eIF2α | Trend to 1.7-fold increase in phosphorylation | - | nih.govresearchgate.net |

Contributions to Cellular Oxidative Stress

12(S)-HpETE and its metabolite 12(S)-HETE are strongly associated with the generation and modulation of cellular oxidative stress. The presence of 12(S)-HpETE in biological systems is often linked to oxidative stress and various pathological conditions. cymitquimica.commedchemexpress.com Intracellular generation of 12-HETE actively promotes oxidative stress. nih.gov

Influence on Mitochondrial Function and Calcium Dynamics

12(S)-HpETE and its more stable metabolite, 12(S)-HETE, significantly influence mitochondrial function and calcium dynamics, contributing to mitochondrial dysfunction. Studies have shown that 12(S)-HETE increases intramitochondrial ionized calcium concentration ([Ca2+]m) in isolated rat heart mitochondria and HL-1 cardiac myocytes. nih.govresearchgate.netnih.gov

This elevation in intramitochondrial calcium subsequently stimulates the activity of mitochondrial nitric oxide (NO) synthase (mtNOS). nih.govresearchgate.net The NO derived from mtNOS then leads to various mitochondrial dysfunctions, including a decrease in mitochondrial respiration and a reduction in the mitochondrial transmembrane potential. nih.govresearchgate.netnih.gov Furthermore, mtNOS-derived NO can produce peroxynitrite, a highly reactive oxidant, which in turn induces the release of cytochrome c and stimulates the aggregation of mitochondria. nih.govresearchgate.net In HL-1 cardiac myocytes, the increase in intramitochondrial calcium and mitochondrial NO induced by 12(S)-HETE ultimately leads to apoptosis. nih.govresearchgate.net

Exposure of endothelial cells to 12(S)-HpETE at concentrations relevant to diabetic patients has been shown to induce mitochondrial calcium influx, reduce mitochondrial membrane potential, and impair mitochondrial respiration. nih.gov Overexpression of 12/15-lipoxygenase, the enzyme that produces 12(S)-HpETE, has been linked to mitochondrial damage, decreased activity of ATP synthase, and disrupted calcium homeostasis, all of which are instrumental in promoting pro-remodeling processes in conditions like asthma. explorationpub.comexplorationpub.com

Table 4: Effects of 12(S)-HpETE/12(S)-HETE on Mitochondrial Function and Calcium Dynamics

| Parameter Affected | Effect of 12(S)-HpETE/12(S)-HETE | Cell Type/Context | Reference |

| Intramitochondrial Ca2+ | Increased | Isolated rat heart mitochondria, HL-1 cardiac myocytes, Endothelial cells | nih.govresearchgate.netnih.gov |

| mtNOS activity | Stimulated | Isolated rat heart mitochondria, HL-1 cardiac myocytes | nih.govresearchgate.net |

| Mitochondrial Respiration | Decreased | Isolated rat heart mitochondria, Endothelial cells | nih.govnih.gov |

| Transmembrane Potential | Decreased | Isolated rat heart mitochondria, Endothelial cells | nih.govnih.gov |

| Peroxynitrite Production | Increased | Isolated rat heart mitochondria | nih.govresearchgate.net |

| Cytochrome c Release | Induced | Isolated rat heart mitochondria | nih.govresearchgate.net |

| Mitochondrial Aggregation | Stimulated | Isolated rat heart mitochondria | nih.govresearchgate.net |

| Apoptosis | Induced | HL-1 cardiac myocytes | nih.govresearchgate.net |

| ATP Synthase Activity | Decreased (with 12/15-LOX OE) | Lung (in asthma models) | explorationpub.comexplorationpub.com |

Biological Functions and Physiological/pathophysiological Roles of 12 S Hpete Excluding Clinical Outcomes

Role in Fundamental Cellular Processes

Regulation of Cell Proliferation and Growth

12(S)-HpETE and its metabolite 12(S)-HETE significantly influence cell proliferation and growth across various cell types. 12(S)-HETE exhibits a mitogenic effect on cancer cell proliferation, notably in pancreatic cancer cells. medchemexpress.comnih.gov Studies have shown that 12(S)-HETE stimulates the proliferation of human pancreatic cancer cell lines, such as PANC-1 and HPAF, in a time- and concentration-dependent manner. nih.gov This proliferative effect is linked to the induction of tyrosine phosphorylation of multiple cellular proteins. medchemexpress.comnih.gov Inhibition of tyrosine kinase activity has been observed to abolish 12(S)-HETE-induced proliferation, indicating the involvement of intracellular protein tyrosine kinase activation. nih.gov

Furthermore, 12(S)-HETE promotes the phosphorylation of extracellular signal-regulated kinase (ERK) and p38 mitogen-activated protein kinase (MAPK), pathways critical for cell growth. medchemexpress.comnih.gov For instance, in pancreatic cancer cells, 12(S)-HETE stimulates ERK and p38 MAPK phosphorylation, increasing DNA synthesis. medchemexpress.comnih.gov The 12-lipoxygenase (12-LOX)-12(S)-HETE-GPR31 axis is known to exert pro-tumorigenic activity through the activation of JNK, p38, and ERK, which are involved in cancer cell proliferation and survival. aging-us.com In B16F0, LLC, and A549 tumor cells, 12(S)-HETE has been shown to increase proliferation in a concentration-dependent manner and activate JNK and p38 MAPK signaling pathways. aging-us.com

Conversely, the inhibition of 12-lipoxygenase has been reported to abolish proliferation in certain pancreatic cancer cell lines. nih.gov In PC3 human prostate cancer cells, 12(S)-HETE promotes proliferation by stimulating the activation of the mitogen-activated protein kinase kinase/extracellular signal-regulated kinases-1/2 pathway and NFκB pathways. wikipedia.org Interestingly, while 12(S)-HpETE itself has been shown to induce apoptosis in pancreatic β-cells, its metabolite, hepoxilin A3 (HXA3), can promote cell proliferation in these cells. nih.gov

Cell Migration and Adhesion Modulation

12(S)-HpETE and its derivatives are involved in modulating cell migration and adhesion, processes crucial for various physiological and pathophysiological contexts. 12(S)-HETE enhances the expression of the alpha-v beta-5 cell surface adhesion molecule in PC3 prostate cancer cells. wikipedia.org This lipid mediator also stimulates cell migration on laminin, a process that is dependent on protein kinase C (PKC) and phosphatidylinositol 3-kinase (PI3 kinase) activities. nih.gov Similarly, 12(S)-HETE-stimulated cell spreading on fibronectin relies on ERK1/2 and PI3 kinase activities. nih.gov The compound also promotes the tyrosine phosphorylation of focal adhesion kinase, a key organizer of focal adhesions, a process that requires Src kinase activity. nih.gov

In the context of vascular cells, 12(S)-HETE has been shown to increase monocyte binding to human aortic endothelial cells. frontiersin.org Furthermore, in human umbilical vein endothelial cells (HUVEC), 12(S)-HETE induces the surface expression of various cell adhesion molecules, including ICAM-1, ELAM-1, and VCAM-1. nih.gov This induction is associated with an increased binding activity of the transcription factor NF-kappa B to the consensus motif common to the genes encoding these cell adhesion molecules in HUVEC nuclear extracts. nih.gov Studies have also indicated that 12-lipoxygenase (12-LOX) inhibitors can block vascular endothelial growth factor (VEGF)-induced endothelial cell migration, an effect that can be partially reversed by the addition of 12(S)-HETE. ashpublications.org The 12-lipoxygenases (12-LOXs) are broadly associated with enhanced cellular migration of immune cells. nih.govmdpi.com Additionally, 12-HETE has been demonstrated to promote vascular smooth muscle cell (VSMC) migration through a cAMP-response element-binding protein (CREB)-mediated interleukin-6 (IL-6) expression pathway. mdpi.com

Apoptosis and Cell Survival Pathways

The balance between apoptosis (programmed cell death) and cell survival is significantly influenced by 12(S)-HpETE and its metabolites. 12(S)-HETE has been shown to reverse the apoptosis-inducing effect observed when 12-lipoxygenase (12-LO) is pharmacologically inhibited in DU145 human prostate cancer cells. wikipedia.org In serum-starved A431 cells, the inhibition of 12-lipoxygenase leads to apoptosis. nih.gov Conversely, 12(S)-HETE stimulates p90Rsk and Akt, which are crucial components of ERK and PI3 kinase-dependent anti-apoptotic pathways, thereby promoting cell survival. nih.gov

However, the role of 12(S)-HpETE in apoptosis can be context-dependent. In pancreatic β-cells, 12(S)-HpETE has been found to induce apoptosis via the extrinsic pathway. nih.gov In contrast, its bioactive epoxide metabolite, hepoxilin A3 (HXA3), not only prevents this apoptosis but also promotes cell proliferation. nih.gov HXA3 achieves this by suppressing the pro-apoptotic protein BAX and upregulating the anti-apoptotic protein Bcl-2. nih.gov HXA3 also induces the anti-apoptotic 12(S)-LOX by recruiting heat shock protein 90 (HSP90) and upregulates protein phosphatase 5 (PP5), which inactivates apoptosis signal-regulating kinase 1 (ASK1), thus counteracting oxidative stress-induced apoptosis. nih.gov

In human islets, 12(S)-HETE has been shown to reduce cell viability and increase cell death, effects that were partially reversed by lisofylline, an anti-inflammatory compound that protects mitochondrial function. nih.gov The 12-LOX enzyme itself is considered important for cell survival, contributing to proliferation and preventing apoptosis in vascular smooth muscle cells. uniprot.org Furthermore, 12-LOXs have been implicated in vascular smooth muscle cell apoptosis. mdpi.com

Modulation of Endothelial Cell Function

12(S)-HpETE plays a role in modulating endothelial cell function, impacting processes such as vascular tone and cellular integrity. 12(S)-HpETE induces endothelium-dependent vasoconstriction. caymanchem.commedchemexpress.com It may contribute to physiological vasomotor regulation through direct effects on the endothelium and through crosstalk with blood cells. medchemexpress.com In vascular smooth muscle cells, 12(S)-HpETE induces the expression of c-Fos and c-Jun proteins and increases activating protein 1 (AP-1) activity. medchemexpress.com

The metabolite 12(S)-HETE is produced by arteries and the vascular endothelium and has demonstrated endothelium-dependent vasodilatory effects in various arteries, including rat basilar and mesenteric arteries, as well as human and porcine coronary vessels. nih.gov 12(S)-HETE can increase monocyte binding to human aortic endothelial cells. frontiersin.org It interacts with G protein-coupled receptor 31 (GPR31) in human umbilical vein endothelial cells (HUVECs). frontiersin.org

However, 12(S)-HpETE can also have detrimental effects on endothelial cells. It has been shown to impair mitochondrial respiration and reduce the capacity of endothelial cells to form capillary-like networks. jci.org This impairment is linked to the activation of intracellular endothelial cell transient receptor potential vanilloid 1 (TRPV1) by 12(S)-HpETE, which mediates mitochondrial dysfunction. jci.org Studies have also revealed that 12-lipoxygenase (12-LOX) inhibitors can reduce endothelial cell proliferation stimulated by basic fibroblast growth factor (bFGF) or vascular endothelial growth factor (VEGF) and can block VEGF-induced endothelial cell migration. ashpublications.org These inhibitory effects on migration can be partially reversed by the addition of 12(S)-HETE. ashpublications.org Both 12-HETE and 15-HETE have been identified as mitogens in vascular endothelial cells, acting via a MAPK-dependent pathway. mdpi.com

Involvement in Inflammatory and Immune Responses

12(S)-HpETE and its derivatives are critical mediators in inflammatory and immune responses, influencing various aspects of the immune system's function. Eicosanoids, including 12(S)-HpETE, are signaling molecules derived from arachidonic acid and play vital roles in inflammatory and immune responses. ontosight.ai

Regulation of Inflammatory Cytokine Production

12(S)-HpETE and its reduced form, 12(S)-HETE, are potent regulators of inflammatory cytokine production. In differentiated 3T3-L1 adipocytes, both 12(S)-HpETE and 12(S)-HETE have been shown to increase the expression of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Monocyte Chemoattractant Protein-1 (MCP-1), Interleukin-6 (IL-6), and Interleukin-12p40 (IL-12p40). nih.gov Concurrently, they decrease the expression of the anti-inflammatory adipokine, adiponectin. nih.gov

These lipid products can induce mitochondrial dysfunction and cellular oxidative stress, which subsequently lead to the induction of second messenger signaling pathways such as p38 MAPK/cJun, ultimately resulting in new gene expression. nih.gov This signaling cascade is upstream of STAT4 signaling and IL-12 expression in islets. nih.gov Furthermore, 12-lipoxygenase (12-LOX) activity may trigger the activation of Toll-like receptor 4 (TLR4) in resident dendritic cells, thereby promoting a pro-inflammatory/autoimmune environment through the upregulation of IL-12. nih.gov

12(S)-HpETE also activates human blood leukocyte 5-lipoxygenase (5-LO), which leads to the synthesis of other inflammatory mediators, including 5(S)-HETE, leukotriene B4 (LTB4), and 5(S),12(S)-DiHETE. caymanchem.com In macrophages, 12(S)-HpETE and 12(S)-HETE stimulate both the mRNA and protein expression of IL-6 and TNF-α in a dose-dependent manner. oup.com Key signaling pathways, including protein kinase C, p38 MAPK, c-jun NH2-terminal kinase, and nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) oxidase, are crucial for 12(S)-HETE-induced increases in IL-6 and TNF-α gene expression. oup.com

Conversely, 12(S)-HETE has been observed to suppress the production of T helper 2 (Th2) cytokines, specifically IL-5 and IL-13, in DC/CD4+ T cell cultures and in the airways of mice, suggesting a complex modulatory role in immune responses. aai.org

Data Tables

Table 1: Effects of 12(S)-HpETE and 12(S)-HETE on Cytokine Expression in 3T3-L1 Adipocytes nih.gov

| Compound | Effect on Cytokine Expression |

| 12(S)-HpETE | Increases TNF-α, MCP-1, IL-6, IL-12p40 |

| 12(S)-HETE | Increases TNF-α, MCP-1, IL-6, IL-12p40 |

Table 2: Effects of 12(S)-HpETE and 12(S)-HETE on Macrophage Cytokine Expression oup.com

| Compound | Concentration (12(S)-HETE) | Concentration (12(S)-HpETE) | Effect on IL-6 mRNA | Effect on TNF-α mRNA |

| 12(S)-HETE | 10 nmol/liter | N/A | Increased | Increased |

| 12(S)-HpETE | N/A | 1 or 10 pmol/liter | Increased | Increased |

Role in Immune Cell Recruitment and Activity

12(S)-HpETE plays a significant role in modulating immune cell behavior, particularly in recruitment and activity. It acts as a chemoattractant, stimulating the directed migration (chemotaxis) of human, rat, and rabbit neutrophils, as well as rabbit macrophages. nih.gov Beyond chemotaxis, 12(S)-HpETE also induces human neutrophils to aggregate and, in conjunction with factors like tumor necrosis factor alpha or platelet-activating factor, to release their granule-bound enzymes. nih.gov

Furthermore, 12(S)-HpETE is known to activate human blood leukocyte 5-lipoxygenase (5-LO), which leads to the synthesis of other potent inflammatory mediators, including 5(S)-hydroxyeicosatetraenoic acid (5(S)-HETE), leukotriene B4 (LTB4), and 5(S),12(S)-DiHETE. lipidmaps.orgfishersci.ca The responses of leukocytes to 12(S)-HpETE can involve receptors such as BLT2. nih.govuni.lu Studies have also shown that 12(S)-HpETE can potently stimulate the intracellular release of calcium in intact human neutrophils. uni.lu

Table 1: Effects of 12(S)-HpETE on Immune Cell Activity

| Immune Cell Type | Effect of 12(S)-HpETE | Mechanism/Associated Action | Source |

| Neutrophils | Chemotaxis | Directed migration | nih.gov |

| Neutrophils | Aggregation | Cell-to-cell adhesion | nih.gov |

| Neutrophils | Enzyme Release | Granule-bound enzyme release (with TNF-α or PAF) | nih.gov |

| Neutrophils | Intracellular Calcium Release | Potent stimulation | uni.lu |

| Macrophages | Chemotaxis | Directed migration | nih.gov |

| Leukocytes | 5-LO Activation | Synthesis of 5(S)-HETE, LTB4, 5(S),12(S)-DiHETE | lipidmaps.orgfishersci.ca |

Influence on Autoimmune Response Mechanisms

While direct evidence linking 12(S)-HpETE solely to specific autoimmune response mechanisms (e.g., breaking immune tolerance) is less detailed in the provided sources, its pro-inflammatory actions suggest a contributory role in inflammatory conditions that can be associated with autoimmune diseases. 12(S)-HpETE, along with its metabolites, is implicated in the inflammation observed at sites where they are formed in abnormal quantities. This includes conditions such as human rheumatoid arthritis and inflammatory bowel disease, where dysregulated inflammatory responses are key features. nih.gov The general pro-inflammatory actions, including immune cell recruitment and activation, could indirectly influence the perpetuation or exacerbation of autoimmune responses.

Cardiovascular System Regulation

12(S)-HpETE, and its more stable metabolite 12(S)-HETE, significantly influence various aspects of cardiovascular system regulation, affecting vascular tone, cellular growth, and contributing to mechanisms of hypertension.

12(S)-HpETE plays a physiological role in vasomotor regulation and vascular tone. wikipedia.orgnih.gov Its effects on blood vessels are complex and can vary depending on the vascular bed and experimental conditions. 12(S)-HpETE can induce endothelium-dependent vasoconstriction. lipidmaps.orgfishersci.ca For instance, studies have shown that 12(S)-HpETE causes vasoconstriction in rabbit thoracic aortic rings, a process that requires the presence of the endothelium. wikipedia.org

Conversely, 12(S)-HpETE and its metabolite 12(S)-HETE have also been shown to induce vasodilation in certain arteries. Both 12(S)-HpETE and 12(S)-HETE induce concentration-dependent vasodilation in rat mesenteric arteries. nih.govnih.gov 12(S)-HETE also stimulates the dilation of coronary microvessels in pigs and mesenteric arteries in mice, and is implicated in the vasodilation of the rat basilar artery. nih.govwikipedia.org These dilatory effects can be mediated through mechanisms involving potassium channels, particularly calcium-activated potassium channels. nih.govwikipedia.org

In vascular smooth muscle cells, 12(S)-HpETE induces the expression of c-Fos and c-Jun proteins and increases activating protein 1 (AP-1) activity, which are transcription factors involved in gene expression related to cell growth and differentiation. lipidmaps.orgfishersci.cawikipedia.org

Table 2: Vasomotor Effects of 12(S)-HpETE/12(S)-HETE

| Compound | Vascular Bed/Model | Effect on Vascular Tone | Endothelium Dependence | Key Mechanism/Notes | Source |

| 12(S)-HpETE | Rabbit thoracic aortic rings | Vasoconstriction | Endothelium-dependent | Induces c-Fos/c-Jun and AP-1 activity in VSMCs | lipidmaps.orgfishersci.cawikipedia.org |

| 12(S)-HpETE | Rat mesenteric arteries | Vasodilation | Endothelium-dependent | K+ channel-dependent | nih.govnih.gov |

| 12(S)-HETE | Pig coronary microvessels | Vasodilation | Yes | - | nih.gov |

| 12(S)-HETE | Mouse mesenteric arteries | Vasodilation | Yes | - | nih.gov |

| 12(S)-HETE | Rat basilar artery | Vasodilation | Yes | Activation of BKCa channels | nih.govwikipedia.org |

While 12(S)-HpETE is the primary hydroperoxide product, its stable metabolite, 12(S)-HETE, is more frequently discussed in the context of vascular remodeling. 12(S)-HETE can augment the stimulatory actions of Angiotensin II on cellular calcium entry in cultured vascular smooth muscle cells. nih.govwikiwand.com This effect contributes to the development of vascular smooth muscle cell hypertrophy, which is an enlargement of these cells. wikiwand.com Additionally, 12(S)-HETE has been implicated in the promotion of extracellular matrix formation, a process that can lead to vascular stiffness and remodeling. wikiwand.com These actions suggest a role for 12(S)-HpETE, through its conversion to 12(S)-HETE, in pathological vascular changes.

12(S)-HpETE, or its reduced form 12(S)-HETE, plays a crucial role in mediating the effects of Angiotensin II (Ang II) in cellular models, particularly in vascular smooth muscle cells. 12(S)-HETE mediates Ang II-induced intracellular calcium transients in cultured rat vascular smooth muscle cells. nih.govwikipedia.orgnih.gov

Recent research highlights a mechanism where macrophage-derived 12(S)-HETE enhances Ang II-induced vasoconstriction. This process involves 12(S)-HETE signaling through the endothelial BLT2 receptor, leading to the production of superoxide (B77818) and the subsequent synthesis of an isothromboxane-like thromboxane (B8750289) receptor (TP) agonist. This TP agonist then acts on smooth muscle cells, amplifying the Ang II-induced contraction. metabolomicsworkbench.org Endothelial Angiotensin II type 2 (AT2) receptors have also been identified as a critical component of this mechanism.

Evidence from experimental models suggests a significant contribution of 12(S)-HpETE and its metabolite 12(S)-HETE to the mechanisms underlying hypertension. Enhanced platelet 12(S)-HETE production has been reported in spontaneously hypertensive rats (SHR). nih.govwikipedia.orgnih.gov There is a striking correlation between platelet 12(S)-HETE production and systolic blood pressure in these models. wikipedia.org

Furthermore, inhibition of 12-lipoxygenase (the enzyme responsible for 12(S)-HpETE synthesis) has been shown to attenuate the vasoconstrictor action of Angiotensin II in hypertensive rats and can lead to a dose-dependent hypotensive effect in SHR, suggesting a role for 12-LO metabolites in the pathogenesis of experimental hypertension. nih.govwikipedia.org Macrophage-derived 12(S)-HETE, by enhancing Ang II-induced vasoconstriction, contributes to the development of Ang II-induced experimental hypertension. metabolomicsworkbench.org

Table 3: Role of 12(S)-HpETE/12(S)-HETE in Experimental Hypertension

| Model/Observation | Role of 12(S)-HpETE/12(S)-HETE | Outcome/Mechanism | Source |

| Spontaneously Hypertensive Rats (SHR) | Enhanced platelet 12(S)-HETE production | Correlates with systolic blood pressure | nih.govwikipedia.orgnih.gov |

| Angiotensin II-induced hypertension | Macrophage-derived 12(S)-HETE enhances vasoconstriction | Via endothelial BLT2, superoxide, and TP agonist synthesis | metabolomicsworkbench.org |

| 12-LO Inhibition in SHR | Attenuates Ang II vasoconstriction | Leads to hypotensive effect | nih.govwikipedia.org |

Endothelial Dysfunction in Experimental Metabolic Contexts (e.g., Diabetes Models)

Direct evidence specifically linking 12(S)-HpETE to endothelial dysfunction within experimental metabolic contexts, such as diabetes models, is less extensively documented compared to its roles in pancreatic islet function. However, related vascular effects have been observed. For instance, 12(S)-HETE and 12(S)-HpETE have been shown to stimulate the dilation of rat mesenteric arteries in experimental settings. wikipedia.org Additionally, 12(S)-HETE can induce an in vitro angiogenic response in human umbilical vein endothelial cells (HUVEC) and an in vivo angiogenic response in mice, with these effects mediated by leukotriene B4 receptor 2 (BLT2). wikipedia.org

Neurological System Involvement

12(S)-HpETE and its related metabolites exert potent actions on the central nervous system, influencing various neuronal functions. hmdb.ca

12(S)-HpETE is a key modulator of synaptic transmission in various neuronal systems. In Aplysia mechanosensory neurons, arachidonic acid and its 12(S)-HpETE metabolites activate the FMRFamide-stimulated S-K+ channel, leading to a reduction in synaptic transmission. frontiersin.org In Aplysia L14 neurons, 12(S)-HpETE can elicit both rapid depolarization and slower hyperpolarization, effects that mimic those of histamine (B1213489). frontiersin.org Furthermore, 12(S)-HpETE is a critical mediator of the reduction in light-evoked spike frequency induced by arachidonic acid in Hermissenda Type B photoreceptors. frontiersin.org

In the mammalian hippocampus, 12(S)-HpETE plays a significant role in synaptic plasticity. It induces a long-term depression (LTD) of synaptic transmission at CA3-CA1 synapses, a phenomenon that mimics and occludes metabotropic glutamate (B1630785) receptor-dependent LTD (mGluR-LTD) induced by synaptic stimulation. nih.gov, pnas.org, pnas.org This form of synaptic depression is presynaptic in nature and involves the activation of calcium- and voltage-activated potassium channels (BK channels) containing the β4 subunit in the neonatal hippocampus. pnas.org, pnas.org In Aplysia sensory neurons, 12(S)-HpETE mediates the inhibitory synaptic response to the neuropeptide FMRFamide. caymanchem.com, nih.gov Notably, 12(S)-HpETE, but not its diastereomer 12(R)-HpETE, can potently modulate the action of FMRFamide on cultured sensory neurons, increasing their response to a submaximal dose. nih.gov

Table 1: Effects of 12(S)-HpETE on Synaptic Transmission in Experimental Models

| Compound | Neuron Type/System | Effect on Synaptic Transmission | Key Mechanism/Observation | Reference |

| 12(S)-HpETE | Aplysia mechanosensory neurons | Reduced | Activates FMRFamide-stimulated S-K+ channel | frontiersin.org |

| 12(S)-HpETE | Aplysia L14 neurons | Rapid depolarization & slower hyperpolarization | Mimics histamine effects | frontiersin.org |

| 12(S)-HpETE | Hermissenda Type B photoreceptors | Reduced light-evoked spike frequency | Critical mediator of arachidonic acid's effect | frontiersin.org |

| 12(S)-HpETE | Hippocampal CA3-CA1 synapses | Long-term depression (LTD) | Mimics/occludes mGluR-LTD, involves presynaptic BKβ4 channels | nih.gov, pnas.org, pnas.org |

| 12(S)-HpETE | Aplysia sensory neurons | Inhibitory synaptic response | Mediates FMRFamide action | caymanchem.com, nih.gov |

| 12(S)-HpETE | Aplysia sensory neurons | Potentiates FMRFamide action | Stereospecific effect | nih.gov |

12(S)-HpETE is implicated in neurotoxic processes. In rat mesencephalic cultures, it mediates neurotoxic interactions between cannabinoid type 1 (CB1) receptors and transient receptor potential vanilloid 1 (TRPV1) channels. nih.gov, scielo.br This interaction leads to neuronal death, primarily through an increase in intracellular Ca2+ concentration and subsequent mitochondrial damage. nih.gov The neurotoxicity associated with this pathway can be attenuated by inhibiting 12-lipoxygenase. nih.gov 12(S)-HpETE is also a product of ALOX15, an enzyme linked to neurotoxicity. mdpi.com

In the context of brain ischemia, 12-lipoxygenase (12-LOX) and its pro-inflammatory mediators are implicated in nerve cell death and ischemic brain injury. mdpi.com Experimental models of brain ischemia, such as transient middle cerebral artery occlusion in mice and gerbil forebrain ischemia, demonstrate elevated levels of 12-LOX and its major metabolite, 12(S)-HETE, in the peri-infarct region of neurons. mdpi.com Inhibition or genetic inactivation of 12-LOX has been shown to confer protection against transient focal ischemia in mice. mdpi.com

Conversely, 12(S)-HETE, a metabolite of 12(S)-HpETE, is formed during ischemia and can exhibit neuroprotective properties. It functions as an inhibitory neuromodulator by reducing voltage-sensitive calcium channel (VSCC) activity, attenuating glutamate release, and decreasing the affinity of AMPA receptors for glutamate. nih.gov Furthermore, 12(S)-HETE can protect neurons from excitotoxicity by activating a Gi/o-protein-coupled receptor, which limits calcium influx through voltage-gated channels. nih.gov

12(S)-HpETE and its reduction product, 12(S)-HETE, are recognized for their pruritogenic effects in experimental models. When injected into the skin of mice, both compounds induce itching responses. wikipedia.org, biomolther.org, medicaljournalssweden.se, mdpi.com, nih.gov This observation suggests their potential contribution to clinical pruritus associated with conditions such as atopic dermatitis. wikipedia.org

The mechanisms underlying 12(S)-HpETE-induced itch involve specific receptors. 12(S)-HpETE stimulates BLT2 receptors on mast cells, leading to the release of serotonin (B10506), which in turn elicits scratching behavior in mice. stgrenal.org.au The involvement of the BLT2 receptor in 12(S)-HpETE-induced scratching in mice has been experimentally confirmed. biomolther.org, nih.gov Additionally, 12(S)-HpETE acts as a TRPV1 agonist, and its production mediates histamine-induced itching through the activation of TRPV1 in sensory neurons. jneurosci.org, nih.gov The itch-associated scratching induced by 12(S)-HpETE in mice was suppressed by antagonists of serotonin receptor 1 (5-HT1) and serotonin receptor 2 (5-HT2), as well as by the opioid receptor antagonist naltrexone. biomolther.org

Table 2: Itch-Associated Responses Induced by 12(S)-HpETE in Experimental Models

| Compound | Experimental Model | Effect | Key Mechanism/Receptor | Reference |

| 12(S)-HpETE | Mice (intradermal injection) | Itching/Scratching | Stimulates BLT-2 receptors on mast cells (serotonin release); TRPV1 agonist | wikipedia.org, stgrenal.org.au, biomolther.org, jneurosci.org, nih.gov, nih.gov |

| 12(S)-HETE | Mice (intradermal injection) | Itching/Scratching | - | wikipedia.org |

Neurotoxicity and Brain Ischemia in in vitro and Animal Models

Other Organ and Tissue Specific Roles (in experimental models)

Beyond the neurological system and pancreatic islets, 12(S)-HpETE and its metabolites demonstrate roles in other organs and tissues in experimental settings.

12(S)-HpETE and its metabolite 12(S)-HETE are significantly implicated in pancreatic beta-cell dysfunction and death in experimental models of diabetes. They have been shown to reduce insulin (B600854) secretion and induce apoptosis in cultured human pancreatic insulin-secreting beta cell lines and isolated pancreatic islets. wikipedia.org, researchgate.net, nih.gov Pro-inflammatory cytokines such as TNFα, IL-1β, and IFNγ reduce insulin secretion in INS-1 beta cells, a process that is dependent on 12-lipoxygenase and can be mimicked by 12(S)-HETE. wikipedia.org

Studies in animal models, particularly 12-lipoxygenase-knockout mice, have demonstrated resistance to streptozotocin-induced, high-fat diet-induced, and autoimmune-induced diabetes, suggesting a critical role for the 12S-HETE pathway in the pathogenesis of immunity-based type I and low insulin output type II diabetes. wikipedia.org, jci.org

Mechanistically, 12(S)-HETE induces mitochondrial oxidative stress in beta-cells, leading to apoptosis. researchgate.net It also increases the expression of NADPH oxidase 1 (NOX-1) and activates the p38-MAPK pathway in human islets, contributing to beta-cell dysfunction and death. mdpi.com, oup.com The products of 12-LOX activity, including 12(S)-HpETE and 12(S)-HETE, contribute to a diminished arachidonic acid pool and induce mitochondrial dysfunction, oxidative stress, and activation of p38 MAPK/cJun pathways in pancreatic islets. nih.gov In adipocytes, 12(S)-HETE and 12(S)-HpETE increase the expression of inflammatory cytokines (e.g., TNF-α, MCP-1, IL-6, IL-12p40) and decrease the expression of the anti-inflammatory adipokine adiponectin, thereby inducing insulin resistance. nih.gov

It is worth noting a specific observation where 12(S)-HpETE, but not 12-HETE, was reported to stimulate insulin secretion in pancreatic islet cells in one study, contrasting with other findings of inhibitory effects. ahajournals.org

Table 3: Effects of 12(S)-HpETE and 12(S)-HETE on Pancreatic Islet Function

| Compound | Concentration | Effect on Insulin Secretion | Effect on Cell Viability (MTT assay) | Effect on Cell Death | Reference |

| 12(S)-HETE | 1 nM | Reduced | 32% reduction | - | nih.gov |

| 12(S)-HETE | 100 nM | - | - | 50% increase | nih.gov |

| 12(S)-HpETE | - | Reduced | - | - | nih.gov |

| 12(S)-HpETE | - | Stimulated (in specific contexts) | - | - | ahajournals.org |

Other organ and tissue specific roles include vascular effects, where 12(S)-HETE and 12(S)-HpETE stimulate the dilation of rat mesenteric arteries. wikipedia.org In the kidney, when perfused into the renal pelvis, 12(S)-HpETE and 12(S)-HETE dose-dependently increase afferent renal nerve activity (ARNA) and suppress renin release in rats. This effect is mediated by the activation of transient receptor potential vanilloid type 1 (TRPV1) channels expressed in renal sensory nerves. nih.gov Both 12(S)-HpETE and its reduction product, hepoxilin A3 (HXA3), produce potent activation of both TRPA1 and TRPV1 receptors on sensory neurons, contributing to inflammatory hyperalgesia. pnas.org Furthermore, TRPV1 contributes to 12(S)-HpETE-derived protection against myocardial ischemia/reperfusion injury. nih.gov

Skin Metabolism and Physiology

Human skin actively metabolizes 12(S)-HpETE. wikipedia.org Epidermis-type lipoxygenase (eLOX3, encoded by the ALOXE3 gene) metabolizes 12(S)-HpETE to 8R-hydroxy-11S,12S-epoxy-5Z,9E,14Z-eicosatetraenoic acid (a specific hepoxilin) and 12-oxo-ETE. wikipedia.org The hepoxilin product is further metabolized by soluble epoxide hydrolase 2 (sEH) to 8R,11S,12S-trihydroxy-5Z,9E,14Z-eicosatetraenoic acid. wikipedia.org Additionally, 12(S)-HpETE can spontaneously decompose into a mixture of hepoxilins and trihydroxy-eicosatetraenoic acids (trioxilins). wikipedia.org

The downstream metabolite, 12(S)-HETE, is predominantly found in the stratum granulosum and spinosum layers of the epidermis and in plucked hair roots. jst.go.jp Research indicates that 12(S)-HETE stimulates the proliferation of keratinocytes and inhibits their terminal differentiation. jst.go.jp Epidermal cells, including the human epidermal cell line SCL-II, possess high-affinity binding sites for 12(S)-HETE, suggesting its involvement in mediating effects within the epidermis. nih.gov Langerhans cells in human skin also express high-affinity 12(S)-HETE receptors, which are likely to mediate their potent chemotactic response to 12(S)-HETE, indicating a role in influencing Langerhans cell biology in the skin microenvironment. nih.gov The enzyme eLOX3, while primarily acting on 12(R)-HpETE, can also convert 12(S)-HpETE, albeit less efficiently, into specific hepoxilin-type derivatives, which are crucial for epidermal barrier formation and keratinocyte differentiation. pnas.orgresearchgate.net

Liver Injury Mechanisms

12(S)-HpETE and its metabolite 12(S)-HETE are implicated in liver injury mechanisms. In the context of high-fat diet (HFD)-induced non-alcoholic fatty liver disease (NAFLD) development, both 12(S)-HpETE and 12(S)-HETE levels are observed to increase. mdpi.com These eicosanoids are known to participate in immediate inflammatory responses. mdpi.com The activation of 12/15-lipoxygenase (12/15-LOX), which generates 12(S)-HpETE and 12(S)-HETE, has been shown to exacerbate inflammation and metabolic dysfunction in hepatic tissues. researchgate.net Conversely, studies have demonstrated that the disruption of hepatic 12/15-LOX can alleviate steatosis, liver injury, and inflammation in murine models of hyperlipidemia-induced liver disease. researchgate.net

Renal Inflammation and Fibrosis

In the kidney, arachidonic acid is metabolized by 12-lipoxygenase (12-LOX) into 12(S)-HpETE, which is subsequently reduced to 12(S)-HETE. tandfonline.com Elevated levels of 12(S)-HpETE in patients with type 2 diabetes have been shown to activate platelet p38 mitogen-activated protein kinase (p38 MAPK), thereby promoting platelet activation in oxidative stress-related pathophysiological states and exacerbating kidney damage. mdpi.comtandfonline.com

Activation of 12/15-LOX and its metabolites, including 12(S)-HETE, contribute to increased renal inflammation and fibrosis, as observed in a male murine model of unilateral ureteral obstruction. researchgate.net High glucose levels directly increase the expression of 12-LOX in mesangial cells. tandfonline.comfrontiersin.org Furthermore, 12(S)-HETE can interact with transforming growth factor-beta (TGF-β) and angiotensin II (Ang II) in a synergistic manner to induce fibrotic changes in diabetic nephropathy. frontiersin.org For instance, 12(S)-HETE can increase the mRNA and protein expression of TGF-β and induce its promoter activity, while Ang II can stimulate the activity and expression of leukocyte-type 12-LOX in mesangial cells. frontiersin.org 12(S)-HpETE and 12-HETE are also recognized as potent endogenous agonists for transient receptor potential vanilloid type 1 (TRPV1) channels, and their concentrations are significantly elevated in the kidney during disease states, suggesting a role in regulating renin activity and renal function. nih.gov

Adipocyte Function and Insulin Resistance

12(S)-HpETE and its more stable metabolite, 12(S)-HETE, significantly impact adipocyte function and contribute to insulin resistance. Direct addition of 12(S)-HpETE (1 nM) and 12(S)-HETE (10 nM) to differentiated 3T3-L1 adipocytes has been shown to induce the expression of several key endoplasmic reticulum (ER) stress markers, including phosphorylated PERK and ATF6p50. researchgate.net

Moreover, these 12/15-LOX products induce a pro-inflammatory state in adipocytes by significantly upregulating the expression and secretion of various pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), monocyte chemotactic protein-1 (MCP-1), interleukin-6 (IL-6), and IL-12p40. nih.govfrontiersin.orgnih.govresearchgate.netmdpi.com Concurrently, the expression of the anti-inflammatory adipokine, adiponectin, is significantly decreased under these conditions. nih.govnih.gov

The presence of 12(S)-HpETE and 12(S)-HETE in adipocytes also impairs insulin signaling. They augment the phosphorylation of c-Jun N-terminal kinase 1 (JNK-1), a known negative regulator of insulin signaling. nih.govresearchgate.net This leads to decreased insulin receptor substrate-1 (IRS-1) (Tyr) phosphorylation, increased IRS-1 (Ser) phosphorylation, and impaired Akt phosphorylation in insulin-stimulated adipocytes. researchgate.net The expression of 12/15-LOX in visceral adipocytes is upregulated by high-fat feeding in vivo and can also be augmented by the addition of palmitic acid in vitro, further linking 12(S)-HpETE to obesity-associated inflammation and insulin resistance. frontiersin.orgresearchgate.net

A summary of the effects of 12(S)-HpETE and 12(S)-HETE on adipocytes is presented in the table below:

| Effect on Adipocytes | Observation | Reference |

| ER Stress Markers | Increased WFS1, total and spliced XBP-1 mRNA; increased ATF4, phosphorylated-IRE1, BiP, phosphorylated PERK, ATF6p50 protein. | researchgate.net |

| Pro-inflammatory Cytokines | Upregulated TNF-α, MCP-1, IL-6, IL-12p40 gene expression and secretion. | nih.govfrontiersin.orgnih.govresearchgate.netmdpi.com |

| Anti-inflammatory Adipokines | Downregulated adiponectin expression. | nih.govnih.gov |

| Insulin Signaling | Augmented JNK-1 phosphorylation; decreased IRS-1(Tyr) phosphorylation; increased IRS-1(Ser) phosphorylation; impaired Akt phosphorylation. | nih.govresearchgate.net |

Senescence-Associated Phenomena and Tumor Microenvironment Modulation

12(S)-HpETE is recognized as a senescence-associated secretory phenotype (SASP) molecule, and its presence has been implicated in pulmonary senescence. nih.gov Research suggests a role for 12-lipoxygenase (12-LOX) activity and subsequent production of 12(S)-HETE in promoting senescence-associated tumor growth following irradiation. nih.gov 12(S)-HETE, which is secreted by senescent cells, can activate mitogenic signaling pathways, including JNK and p38 mitogen-activated protein kinases (MAPK), in tumor cells, leading to increased proliferation. nih.gov

The axis involving 12-LOX, 12(S)-HETE, and its receptor GPR31 (G protein-coupled receptor 31) exerts pro-tumorigenic activity through the activation of JNK, p38, and ERK pathways. nih.gov Furthermore, 12-HETE has been shown to alter the tumor microenvironment, favoring enhanced invasiveness of cancer cells. nih.gov

Proposed Roles in Pathological Processes (based on experimental findings)

Based on experimental findings, 12(S)-HpETE and its downstream metabolite, 12(S)-HETE, are implicated in a variety of pathological processes, primarily through their roles in inflammation, cell proliferation, and modulation of the cellular microenvironment. Their involvement in these mechanisms suggests a significant contribution to disease progression, particularly in the context of carcinogenesis and metastasis.

Carcinogenesis and Metastasis Mechanisms

The ability of tumor cells to generate 12(S)-HETE is positively correlated with their metastatic potential. nih.gov 12(S)-HETE plays a crucial role in multiple stages of the metastatic cascade, including tumor cell-vasculature interactions, cell motility, proteolysis, invasion, and angiogenesis. wikipedia.orgnih.govimrpress.comoup.com

Detailed research findings highlight several mechanisms:

Signaling Pathway Activation : 12(S)-HETE acts as a crucial intracellular signaling molecule, activating protein kinase C and mediating the biological functions of various growth factors and cytokines, such as basic fibroblast growth factor (bFGF), platelet-derived growth factor (PDGF), epidermal growth factor (EGF), and autocrine motility factor (AMF). nih.gov In prostate cancer cells (PC3 cells), the GPR31 receptor mediates the action of 12(S)-HETE in activating the mitogen-activated protein kinase kinase/extracellular signal-regulated kinases-1/2 (MAPK/ERK1/2) pathway and the NFκB pathways, which lead to cell proliferation. wikipedia.org

Cell Proliferation and Survival : 12(S)-HETE promotes the phosphorylation of retinoblastoma protein, thereby inhibiting its tumor suppressor function and promoting the proliferation of cultured PC3 cells. wikipedia.org It can also reverse the apoptosis-inducing effect of pharmacologically inhibiting 12-LO in DU145 human prostate cancer cells. wikipedia.org

Angiogenesis and Microvasculature Formation : 12(S)-HETE induces PC3 cells to express vascular endothelial growth factor (VEGF), a protein that stimulates the formation of microvasculature, which is essential for cancer metastasis. wikipedia.org

Enzyme Induction : 12(S)-HETE promotes the induction of cyclooxygenase-1 (COX-1) and, consequently, the synthesis of its growth-promoting arachidonic acid metabolite, prostaglandin (B15479496) E2 (PGE2), in PC3 and LNCaP human prostate cancer cells. wikipedia.org

Anoikis Resistance : In prostate cancer cells, leukotriene B4 receptor 2 (BLT2) mediates responses to 12(S)-HETE, inhibiting apoptosis caused by cell detachment from surfaces (anoikis). wikipedia.org

Tumor Microenvironment Modulation : 12-LOX is overexpressed in various tumor tissues, including prostate, breast, colorectal, and lung cancers, and its product, 12-HETE, facilitates tumor invasion and metastasis. oup.com Platelets contribute to cancer metastasis by transferring platelet-type 12-LOX (pl12-LOX) via extracellular vesicles (EVs) to colon cancer cells. researchgate.net This transfer enables cancer cells to generate primarily esterified 12-HETE, which can functionally impact cancer cell biology and induce epithelial-mesenchymal transition (EMT) gene expression, a phenomenon associated with high-grade malignancy. researchgate.net

Stromal Aging and Cancer Progression : The chronological aging of normal human fibroblasts (NHFs) has been shown to stimulate the proliferation of pancreatic ductal adenocarcinoma (PDAC) cells and confer resistance to radiation therapy. nih.gov This effect is mediated by increased arachidonic acid 12-lipoxygenase (ALOX12) expression and elevated levels of 12(S)-HETE in older NHFs. nih.gov Clinical data indicate a correlation between higher 12(S)-HETE levels and a higher incidence of recurrence and metastasis in PDAC patients. nih.gov

Research Methodologies for Studying 12 S Hpete

Methodological Considerations for Studying Oxidized Lipids

Studying oxidized lipids, including 12(S)-HpETE, involves a range of analytical methods designed to quantify primary and secondary oxidation products. Lipid oxidation, a significant factor in the deterioration of food quality and a process with implications in biological systems, yields various compounds that can be measured cirad.frnih.govfrontiersin.org. Direct methods often focus on primary oxidation products such as hydroperoxides, which provide crucial information about the early stages of the oxidation process cirad.frnih.gov. Common techniques for assessing primary oxidation products include peroxide value (PV) measurement, diene conjugation analysis, and methods utilizing high-performance liquid chromatography (HPLC), gas chromatography (GC), nuclear magnetic resonance (NMR), and fluorometric assays cirad.frfrontiersin.org.

The peroxide value, for instance, quantifies the amount of active oxygen in a lipid sample that can oxidize potassium iodide, directly reflecting the hydroperoxide content frontiersin.orgunav.edu. However, such methods require careful consideration due to potential interferences, such as the susceptibility of iodide to oxidation by molecular oxygen and light, or the spontaneous formation of hydroperoxides unav.edu. Secondary oxidation products, which arise from the further degradation of primary products, are also frequently analyzed using methods like the p-anisidine (B42471) test, which measures aldehydes like 2-alkenals and 2,4-alkadienals, and the total oxidation (TOTOX) index, combining PV and p-anisidine values nih.govfrontiersin.org.

The complexity of lipid oxidation pathways, which can be enzymatic (e.g., via lipoxygenases, cyclooxygenases, cytochrome P450s) or non-enzymatic (e.g., reactive oxygen species-mediated), leads to a diverse array of products, including regio- and stereoisomers nih.govsci-hub.se. Therefore, the choice of analytical methodology is critical to accurately characterize the specific oxidized lipid species under investigation.

Stereoisomer Differentiation in Analytical Studies

The ability to differentiate between stereoisomers is paramount in the study of 12(S)-HpETE and its derivatives, as biological activity is often associated with a specific enantiomeric form sci-hub.se. For instance, 12(S)-HpETE is primarily formed by 12-lipoxygenases (12-LOX), while its R-stereoisomer, 12(R)-HpETE, can be produced by cytochrome P450 enzymes or other pathways ahajournals.orgwikipedia.orgmdpi.com. Non-enzymatic oxidation, in contrast, typically yields racemic mixtures nih.govsci-hub.se.

Chiral liquid chromatography (LC) coupled with mass spectrometry (MS) or tandem mass spectrometry (LC-MS/MS) has emerged as a powerful and indispensable tool for the enantioselective analysis of eicosanoids, including HpETEs and their more stable hydroxyl counterparts, hydroxyeicosatetraenoic acids (HETEs) nih.govsci-hub.senih.govmdpi.comlipidmaps.orgresearchgate.netspringernature.com. This technique allows for the separation and quantification of individual enantiomers, providing insights into the enzymatic or non-enzymatic origins of these compounds in biological samples nih.govmdpi.com.

Specific chiral stationary phases are employed for this purpose. For example, ChiralPak AD-RH columns have been successfully used for the separation of 12(R)- and 12(S)-HETEs and other HpETE isomers sci-hub.senih.govlipidmaps.org. The mobile phase composition, flow rate, and column temperature are critical parameters that are optimized to achieve satisfactory chiral separation and peak shape nih.govlipidmaps.org.

Table 1: Examples of Chiral LC-MS/MS Methods for HETE/HpETE Stereoisomer Differentiation

| Analyte | Column Type | Mobile Phase | Detection Method | Key Feature/Application | Reference |

| (±)12-HETE | ChiralPak AD-RH (150 × 4.6 mm, 5 µm) | Methanol:Water:Acetic Acid (95:5:0.1, v/v) | LC-MS/MS (ESI, negative ion) | Quantitation in murine atopic dermatitis model, separation of 12(R)- and 12(S)-HETE | nih.gov |

| 5-, 12-, 15-HETEs | Chiral reversed-phase LC | Not specified (negative ESI) | LC-MS | Targeted analysis of enantiomeric formation of HETEs from various fatty acids | mdpi.com |

| 12(R)- and 12(S)-HETE | Chiralpak® AD-H (4.6 × 250 mm) | Hexane/anhydrous ethanol/water/formic acid (96:4:0.08:0.02, v/v) | HPLC-MS (APCI mode for chiral) | Separation of isomers with identical retention time and MS/MS spectra on C18 | lipidmaps.org |

| 12(S)-HETE, 12(R)-HETE | Chiral phase-HPLC | Not specified | HPLC-UV (234 nm) | Differentiation of enzymatic products from 12S-LOX | researchgate.net |

| 12(S)-HETE, 12(R)-HETE | Not specified | Not specified | ELISA, RP-HPLC | ELISA specific for 12(S)-HETE (<2.5% cross-reactivity with 12(R)-HETE) | ahajournals.org |

| 12(R/S)-HETE-AMPP derivatives | Chiral-phase HPLC-MS | Not specified | HPLC-MS | Analysis of 12-LOX oxidation products of lysophospholipids, showing S-enantiomeric configuration | researchgate.net |

| 12-HPETE isomers (5-, 8-, 9-, 11-, 12-, 15-HPETE methyl esters) | Chiralpak AD-RH (150×4.6mm i.d.) | Methanol/water (88/12, v/v) | Not specified | Baseline separation of six conjugated HPETE isomers | sci-hub.se |

Beyond LC-MS/MS, other methods like ELISA can be used, though their specificity for distinguishing stereoisomers needs careful validation. For example, some 12-HETE ELISAs have been reported to be highly specific for 12(S)-HETE with minimal cross-reactivity to 12(R)-HETE ahajournals.org. However, for comprehensive and unambiguous stereoisomer differentiation, chiral chromatography remains the gold standard nih.govsci-hub.se.

Challenges in Hydroperoxide Isolation and Stability for Research Applications

Hydroperoxides, including 12(S)-HpETE, are inherently unstable molecules, posing significant challenges for their isolation, storage, and accurate quantification in research applications fsu.eduhmdb.ca. This instability stems from the reactive nature of the hydroperoxy group (-OOH), which can undergo further decomposition, leading to the formation of secondary oxidation products or reduction to more stable hydroxyl compounds wikipedia.orgfsu.eduhmdb.ca.

One of the primary challenges is the rapid reduction of HpETEs to their corresponding hydroxyeicosatetraenoic acids (HETEs) by ubiquitous cellular peroxidases, such as glutathione (B108866) peroxidases (GPx) or peroxiredoxin VI (PrxVI) nih.govahajournals.orgwikipedia.orgnih.gov. For instance, 12(S)-HpETE is typically reduced to 12(S)-HETE in biological systems ahajournals.orghmdb.canih.gov. This rapid conversion means that 12(S)-HpETE often exists transiently, and its detection requires immediate sample processing and stabilization to prevent its transformation.

Factors influencing hydroperoxide stability include:

Temperature: Low temperatures are crucial for maintaining stability. Studies on hydrogen peroxide (H₂O₂) stability, which is analogous to organic hydroperoxides, show that storage at -80°C results in significantly better recovery over time compared to higher temperatures like -20°C or 2-8°C uni-konstanz.denih.govresearchgate.net. This principle applies to lipid hydroperoxides as well; most organic peroxides are unstable at or near room temperature and require refrigeration fsu.edu.

Light Exposure: Ultraviolet (UV) light, including sunlight, promotes autoxidation and can accelerate the decomposition of hydroperoxides fsu.eduresearchgate.net. Samples containing HpETEs should be protected from light during handling and storage.

Presence of Catalysts: Traces of certain catalytic metals (e.g., iron, copper, chromium) or their salts can induce violent decomposition of hydroperoxides fsu.edu. In biological samples, heme-containing proteins can also catalyze hydroperoxide breakdown researchgate.net.

Matrix Composition: The matrix in which the hydroperoxide is present can influence its stability. For example, hydrogen peroxide stability can be affected by protein concentration in solutions, with slightly more rapid degradation observed with increasing protein concentration nih.gov. The presence of antioxidants or other reactive species in the sample matrix can also impact hydroperoxide levels.

Oxygen Exposure: The opportunistic peroxidation of susceptible lipids is a function of atmospheric oxygen fsu.edu. Minimizing oxygen exposure during sample preparation and storage is important.

To mitigate these challenges, researchers employ several strategies:

Immediate Sample Processing: Biological samples should be processed rapidly after collection to minimize enzymatic and non-enzymatic degradation of HpETEs.

Cryogenic Storage: Samples intended for HpETE analysis are typically snap-frozen in liquid nitrogen and stored at ultra-low temperatures, such as -80°C, to halt metabolic activity and slow down chemical decomposition uni-konstanz.denih.gov.

Inert Atmosphere: Handling samples under an inert atmosphere (e.g., nitrogen or argon) can help prevent further oxidation by atmospheric oxygen.

Derivatization: For some analytical methods, immediate derivatization of the hydroperoxide to a more stable form (e.g., reduction to HETE) might be necessary, although this prevents direct measurement of the HpETE itself and requires careful consideration of the research question nih.govresearchgate.net. When studying HpETEs directly, derivatization is usually avoided or performed carefully after isolation to preserve the hydroperoxy group for specific analyses.

The inherent instability of 12(S)-HpETE necessitates stringent methodological controls to ensure the integrity and accuracy of research findings.

Research Gaps and Future Directions in 12 S Hpete Studies

Further Elucidation of Undefined Biosynthesis and Metabolic Pathways

While the primary biosynthetic pathway of 12(S)-HpETE from arachidonic acid by 12-LOX is established, the complete landscape of its biosynthesis and subsequent metabolic fate is not fully elucidated. 12(S)-HpETE is rapidly reduced intracellularly to its corresponding hydroxide, 12(S)-HETE, by ubiquitous peroxidases like glutathione (B108866) peroxidase (GPx). nih.govcaymanchem.comnih.gov However, 12(S)-HpETE can also serve as a precursor for other secondary lipid mediators, including hepoxilins and trioxilins, through enzymatic isomerization. nih.govcaymanchem.comnih.govnih.gov

Research gaps in this area include:

Specific enzymes and cofactors involved in alternative metabolic routes: Beyond the well-known reduction to 12(S)-HETE and isomerization to hepoxilins, the full spectrum of enzymes and cofactors that process 12(S)-HpETE into less characterized or novel metabolites remains to be comprehensively mapped. For instance, inactivation of GPx activity significantly impacts 12(S)-HpETE conversion to 12(S)-HETE and increases hepoxilin production, highlighting the importance of these enzymes in directing metabolic flow. nih.gov

Tissue and cell-specific metabolic variations: The complex array of metabolites formed by 12-LOX activity can be tissue and species-specific. nih.gov Further studies are needed to define how 12(S)-HpETE biosynthesis and metabolism vary across different cell types and tissues, and how these variations contribute to specific physiological or pathological outcomes. For example, human epidermal cells can catalyze the stereoselective biosynthesis of hepoxilin B3 from 12(S)-HpETE, with levels significantly increased in psoriatic lesions. nih.gov

Regulation of metabolic shunts: Understanding the regulatory mechanisms that govern the diversion of 12(S)-HpETE towards different metabolic pathways (e.g., reduction to 12(S)-HETE versus isomerization to hepoxilins) is crucial. This includes investigating the role of specific cellular conditions, enzyme availability, and post-translational modifications.

Comprehensive Mapping of Novel Receptor Interactions and Downstream Signaling Cascades

The biological actions of 12(S)-HpETE are mediated through interactions with specific receptors and subsequent activation of downstream signaling cascades. While some receptor interactions have been identified, a comprehensive mapping of all relevant receptors and the intricate signaling networks they initiate is still ongoing.

Key areas for future research include:

Identification of direct 12(S)-HpETE receptors: While 12(S)-HpETE is known to activate TRPV1 channels, leading to hyperalgesia and influencing renal function, it often acts through its more stable metabolite, 12(S)-HETE. mdpi.comoup.com The orphan receptor GPR31 has been identified as a high-affinity receptor for 12(S)-HETE, mediating various cellular responses including activation of MEK, ERK1/2, and NF-κB pathways, and influencing platelet activation and thrombosis. caymanchem.comnih.govwikipedia.orgmdpi.com However, direct receptors for 12(S)-HpETE itself, distinct from those of its reduced form, need further comprehensive investigation.

Detailed characterization of signaling pathways: Even for known interactions, the full spectrum of downstream signaling cascades activated by 12(S)-HpETE (or its immediate metabolites) requires detailed characterization. For instance, 12(S)-HpETE and 12(S)-HETE induce mitochondrial dysfunction, leading to oxidative stress and activating second messenger signaling pathways like p38 MAPK/cJun, which influence gene expression. nih.gov Further understanding of these complex interactions, including cross-talk with other signaling systems, is vital.

Context-dependent receptor activity: The effects of 12(S)-HpETE and its metabolites can vary depending on the cell type and physiological context. For example, 12(S)-HETE has conflicting effects on vascular tone, acting as both a vasodilator and a vasoconstrictor depending on the vessel and species. nih.gov Future studies should aim to elucidate the specific receptor profiles and signaling pathways that dictate these diverse outcomes in different cellular environments.

Investigation of Interplay with Other Lipid Mediators and Complex Signaling Systems

Lipid mediators rarely act in isolation; they are part of a complex network of signaling molecules that interact and influence each other's synthesis and activity. Understanding the interplay between 12(S)-HpETE and other lipid mediators, as well as its integration into broader signaling systems, is a significant research frontier.

Areas for future investigation include:

Cross-talk with other eicosanoid pathways: 12(S)-HpETE is derived from arachidonic acid, which is also the precursor for prostaglandins, thromboxanes, and leukotrienes. lipidmaps.org The products of 12-LOX activity, such as 12(S)-HpETE and 12(S)-HETE, can influence the arachidonic acid pool and activate other enzymes like cyclooxygenase-2 (COX-2), leading to prostaglandin (B15479496) E2 (PGE2) production. nih.gov Further research is needed to fully understand the reciprocal regulation and functional consequences of such cross-talk.

Interactions with specialized pro-resolving mediators (SPMs): While 12(S)-HpETE is often associated with pro-inflammatory responses, its metabolic products, such as hepoxilins, can also influence processes like insulin (B600854) secretion and vascular relaxation. caymanchem.com The precise interplay between 12(S)-HpETE and SPMs (e.g., lipoxins, resolvins, protectins, maresins), which are crucial for resolving inflammation, needs further exploration. ahajournals.orgresearchgate.net